molecular formula C13H16N2OS B2620610 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one CAS No. 790270-89-2

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one

Cat. No.: B2620610
CAS No.: 790270-89-2
M. Wt: 248.34
InChI Key: HJTOBSBSIXYXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function .

Comparison with Similar Compounds

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one can be compared with other benzodiazole derivatives, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-ethyl-2-sulfanylidene-3H-benzimidazol-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-5-12(16)9-6-7-11-10(8-9)14-13(17)15(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTOBSBSIXYXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N(C(=S)N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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